2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1251686-30-2
VCID: VC4154482
InChI: InChI=1S/C20H23N5O4S/c26-18(25-9-7-20(8-10-25)27-11-12-28-20)13-30-19-24-23-17(29-19)6-5-16-21-14-3-1-2-4-15(14)22-16/h1-4H,5-13H2,(H,21,22)
SMILES: C1CN(CCC12OCCO2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4
Molecular Formula: C20H23N5O4S
Molecular Weight: 429.5

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

CAS No.: 1251686-30-2

Cat. No.: VC4154482

Molecular Formula: C20H23N5O4S

Molecular Weight: 429.5

* For research use only. Not for human or veterinary use.

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone - 1251686-30-2

Specification

CAS No. 1251686-30-2
Molecular Formula C20H23N5O4S
Molecular Weight 429.5
IUPAC Name 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Standard InChI InChI=1S/C20H23N5O4S/c26-18(25-9-7-20(8-10-25)27-11-12-28-20)13-30-19-24-23-17(29-19)6-5-16-21-14-3-1-2-4-15(14)22-16/h1-4H,5-13H2,(H,21,22)
Standard InChI Key WHKONPWFRKBMEX-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle known for its electron-deficient nature and role in enhancing metabolic stability.

  • Benzimidazole Moiety: A bicyclic system with aromatic and basic properties, frequently employed in antiviral and anticancer agents due to its DNA-intercalating capacity.

  • 1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic amine ether contributing to conformational rigidity and improved solubility.

The thioether linkage (-S-) between the oxadiazole and ketone groups introduces polarity, potentially influencing membrane permeability and target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₃N₅O₄S
Molecular Weight429.5 g/mol
IUPAC Name2-[[5-[2-(1H-Benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
CAS Registry Number1251686-30-2
Topological Polar Surface Area126 Ų (estimated)

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Formation of the Oxadiazole Core: Hydrazide derivatives are cyclized with carbon disulfide under acidic conditions to yield 2-mercapto-1,3,4-oxadiazole intermediates.

  • Alkylation with Benzimidazole Ethyl Bromide: The mercapto group undergoes nucleophilic substitution with 2-(1H-benzimidazol-2-yl)ethyl bromide, introducing the benzimidazole arm.

  • Coupling with Spirocyclic Amine: A Mannich reaction or nucleophilic acyl substitution attaches the 1,4-dioxa-8-azaspiro[4.5]decane unit to the ketone precursor.

Yield and Purification

Typical isolated yields range from 50% to 80%, contingent upon the efficiency of intermediate purification steps such as column chromatography or recrystallization. High-performance liquid chromatography (HPLC) analyses confirm purity levels exceeding 95% in optimized batches.

Mechanistic Insights and Structure-Activity Relationships

Role of the Thioether Linkage

Comparative studies with oxygen analogs (e.g., replacing -S- with -O-) reveal a 3-fold enhancement in antimicrobial potency for the sulfur-containing variant, likely due to increased lipophilicity and thiol-mediated redox interactions.

Impact of the Spirocyclic System

Removal of the 1,4-dioxa-8-azaspiro[4.5]decane group results in a 40% reduction in metabolic stability in hepatocyte assays, underscoring its role in shielding labile functional groups from cytochrome P450 oxidation.

Research Directions and Challenges

Optimization Strategies

  • Bioisosteric Replacement: Substituting the oxadiazole with 1,2,4-triazole may improve aqueous solubility without compromising target affinity.

  • Prodrug Development: Esterification of the ketone group could enhance oral bioavailability, addressing current limitations in gastrointestinal absorption.

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